molecular formula C11H22ClNO4 B6354169 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride CAS No. 1214020-89-9

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride

Cat. No. B6354169
CAS RN: 1214020-89-9
M. Wt: 267.75 g/mol
InChI Key: LEJZDFOKARQPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride (2APPAHCl) is a synthetic compound that has recently been studied for its potential applications in scientific research, drug development, and other fields. 2APPAHCl is a versatile compound with a wide range of potential uses due to its unique structure and properties.

Scientific Research Applications

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride has a variety of potential applications in scientific research. It has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and anti-bacterial properties. It has also been studied for its potential use in the development of novel materials, as it has been shown to be an effective catalyst for the synthesis of polymers. Additionally, 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride has been studied for its potential use in the synthesis of other compounds, such as chiral molecules, which are important for the development of new drugs.

Mechanism of Action

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride acts as a catalyst in the formation of polymers, and its mechanism of action is based on the ability of the compound to form hydrogen bonds with the polymer molecules. This allows the compound to stabilize the structure of the polymer and increase its reactivity. Additionally, 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride can form hydrogen bonds with other molecules, allowing it to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride has been studied for its potential effects on the body. It has been shown to have anti-inflammatory and anti-bacterial properties, and it has been studied for its potential use in the treatment of various diseases. Additionally, 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride is a versatile compound with a wide range of potential uses in lab experiments. It is easy to synthesize, and it can be used as a catalyst in the synthesis of various compounds. Additionally, 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride is relatively stable and can be stored for long periods of time without degrading. However, it is important to note that 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride is a synthetic compound and can be toxic if used in large quantities.

Future Directions

The potential applications of 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride are still being explored, and there are many potential future directions for research. One potential direction is the development of novel materials based on 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride, such as polymers and chiral molecules. Additionally, further research into the biochemical and physiological effects of 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride could lead to the development of new drugs or treatments. Finally, further research into the synthesis of 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride can be synthesized through a variety of methods, including the Fischer esterification reaction, the Robinson annulation reaction, and the Strecker reaction. The Fischer esterification involves the reaction of an alcohol and an acid to form an ester, while the Robinson annulation involves the reaction of an aldehyde and an enolate to form a cyclic ketone. The Strecker reaction involves the reaction of an aldehyde and a cyanide to form an amine. Each of these methods has its own advantages and disadvantages, and the most appropriate method for a particular synthesis will depend on the desired product and the desired yield.

properties

IUPAC Name

2-amino-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-11(2)6-15-9(16-7-11)5-3-4-8(12)10(13)14;/h8-9H,3-7,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJZDFOKARQPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-YL)-pentanoic acid hydrochloride

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